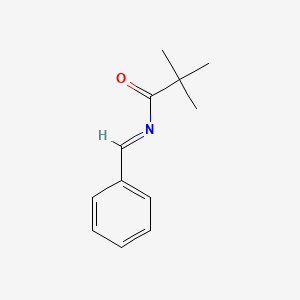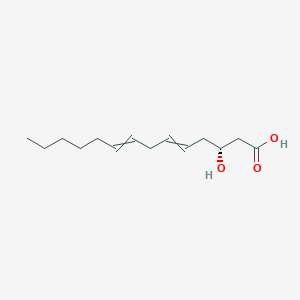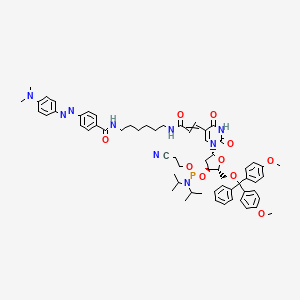
3-Cyclopentyl-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-N-hydroxypropanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentyl group attached to a propanamide backbone, with a hydroxyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-hydroxypropanamide typically involves the reaction of cyclopentylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxyl group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-N-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the cyclopentyl group provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopentyl-N-hydroxybutanamide
- 3-Cyclopentyl-N-hydroxyhexanamide
- 3-Cyclopentyl-N-hydroxyheptanamide
Uniqueness
3-Cyclopentyl-N-hydroxypropanamide is unique due to its specific chain length and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
197785-30-1 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-cyclopentyl-N-hydroxypropanamide |
InChI |
InChI=1S/C8H15NO2/c10-8(9-11)6-5-7-3-1-2-4-7/h7,11H,1-6H2,(H,9,10) |
InChI-Schlüssel |
PCDWXHSMVLWAMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)




![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)

